molecular formula C14H13FO B6356676 4-(Benzyloxy)-1-fluoro-2-methylbenzene CAS No. 1532161-38-8

4-(Benzyloxy)-1-fluoro-2-methylbenzene

Cat. No.: B6356676
CAS No.: 1532161-38-8
M. Wt: 216.25 g/mol
InChI Key: RGNGCNZLLYBQHK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-fluoro-2-methylbenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

    Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler aromatic compounds.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: 4-(Benzyloxy)benzaldehyde or 4-(Benzyloxy)benzoic acid.

    Reduction: Benzene derivatives without the benzyloxy group.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

4-(Benzyloxy)-1-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-methylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the electronic properties of the molecule. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 4-(Benzyloxy)benzoic acid
  • 4-(Benzyloxy)phenol

Uniqueness: 4-(Benzyloxy)-1-fluoro-2-methylbenzene is unique due to the presence of both a fluorine atom and a benzyloxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-fluoro-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGCNZLLYBQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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